Ethyl 1-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate

Description

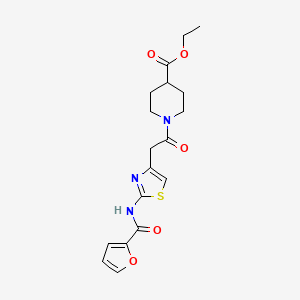

Ethyl 1-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine core substituted with an ethyl carboxylate group at the 4-position. The piperidine nitrogen is functionalized with an acetyl-thiazole moiety, where the thiazole ring is further modified by a furan-2-carboxamido group.

The compound’s synthesis likely involves multi-step reactions, including:

Properties

IUPAC Name |

ethyl 1-[2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-2-25-17(24)12-5-7-21(8-6-12)15(22)10-13-11-27-18(19-13)20-16(23)14-4-3-9-26-14/h3-4,9,11-12H,2,5-8,10H2,1H3,(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPURBELLLIQJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid derivative. This is followed by the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The final step involves the acylation of piperidine with the thiazole derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has shown promise in several areas of research:

Medicinal Chemistry

- Anticancer Activity : Research indicates that thiazole derivatives can exhibit selective cytotoxicity against cancer cell lines. For instance, compounds similar to this one have demonstrated significant apoptosis in various cancer models .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications for conditions such as arthritis and other inflammatory diseases.

Biological Research

- Enzyme Inhibitors : Ethyl 1-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is being investigated for its ability to inhibit specific enzymes related to disease processes, which could lead to new treatment modalities .

- Antimicrobial Properties : Preliminary studies have indicated that derivatives of thiazole can exhibit antimicrobial activity against various pathogens, making this compound a candidate for further exploration in infectious disease treatment .

Industrial Applications

- Synthesis of Complex Molecules : This compound serves as a valuable building block for synthesizing more complex organic molecules, which can be utilized in pharmaceuticals and agrochemicals .

- Development of New Materials : The unique structural features of the compound allow it to be explored for applications in creating novel materials with specific properties .

Case Studies

Several studies have highlighted the effectiveness and potential applications of this compound:

- Anticancer Studies : A study demonstrated that derivatives of thiazole showed strong selectivity against A549 human lung adenocarcinoma cells with IC50 values indicating significant anticancer potential. The structural modifications contributed to enhanced activity against cancer cells compared to standard treatments like cisplatin .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of thiazole derivatives, showing that compounds with similar structures could effectively reduce inflammation markers in vitro and in vivo models .

- Synthesis Optimization : Research on synthetic routes has revealed that optimizing conditions for the synthesis of this compound could enhance yields and purity, making it more viable for large-scale applications in pharmaceutical development .

Mechanism of Action

The mechanism of action of Ethyl 1-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 1-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate with structurally related piperidine derivatives:

Structural and Functional Insights:

Electron-Donating vs. Electron-Withdrawing Groups: The furan-2-carboxamido group in the target compound is electron-rich, which may improve binding to electron-deficient protein pockets. The methoxypyridine substituent in introduces a methoxy group that could participate in hydrogen bonding or steric interactions.

Solubility and Stability: The ethyl carboxylate ester in all compounds enhances lipophilicity, favoring membrane permeability. However, the trityloxy group in 45a may reduce aqueous solubility . The 5-amino-thiadiazole in increases polarity, likely improving solubility compared to the target compound’s thiazole-furan system.

Synthetic Complexity :

- The target compound’s thiazole-furan architecture requires precise multi-step synthesis, whereas derivatives like and involve simpler substituent introductions .

Biological Activity

Ethyl 1-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

- Furan ring

- Thiazole ring

- Piperidine ring

These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Target of Action

This compound primarily acts as a thiazole derivative, which is known for interacting with various biological targets due to the planar structure of the thiazole ring and the delocalization of π-electrons from the sulfur atom.

Mode of Action

The thiazole derivatives can influence multiple biochemical pathways, making them promising candidates for drug development. The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator, particularly in relation to kinases involved in various signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth, with some compounds demonstrating minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. Notably, the compound exhibited significant activity against human cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Studies

- Inhibition of Kinases : A study highlighted the inhibitory activity of thiazole derivatives against GSK-3β, IKK-β, and ROCK-1 kinases. The compound showed promising results with IC50 values indicating effective inhibition at low concentrations .

- Cytotoxicity Evaluation : Another study assessed the cytotoxicity of related compounds in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). Compounds similar to this compound were found to decrease cell viability at higher concentrations, suggesting a dose-dependent response .

Pharmacokinetics

Thiazole derivatives generally exhibit favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The pharmacokinetic profile of this compound indicates that it may effectively reach biological targets and exert its effects in vivo .

Q & A

Q. What are the key synthetic steps and purification methods for this compound?

The synthesis typically involves sequential coupling reactions to assemble the thiazole, furan, and piperidine moieties. Critical steps include:

- Amide bond formation between the furan-2-carboxamido group and the thiazole ring, often using coupling agents like EDCI or HOBt .

- Acetylation of the thiazole nitrogen, requiring anhydrous conditions to avoid hydrolysis .

- Purification via silica gel column chromatography or recrystallization to isolate the final product from by-products . Yield optimization may involve adjusting solvent polarity (e.g., DMF for solubility) and reaction temperature (typically 50–80°C) .

Q. How can the molecular structure be confirmed post-synthesis?

Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) : Assign peaks to confirm the presence of the piperidine ring (δ 1.2–2.8 ppm for CH₂ groups), thiazole (δ 7.5–8.5 ppm), and furan (δ 6.3–7.4 ppm) .

- Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict biological target interactions?

- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities for targets like kinases or GPCRs. The furan and thiazole groups often engage in π-π stacking or hydrogen bonding .

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 50–100 ns trajectories, focusing on RMSD and binding free energy (MM/PBSA) .

- ADMET prediction : Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP ~2.5, moderate blood-brain barrier permeability) .

Q. What experimental designs optimize reaction conditions for scale-up?

Apply Design of Experiments (DoE) to systematically vary parameters:

- Factors : Catalyst loading (0.1–1.0 eq), temperature (40–100°C), solvent (DMF vs. THF).

- Responses : Yield, purity (HPLC >95%), and reaction time . Statistical models (e.g., ANOVA) identify significant factors, while response surface methodology (RSM) pinpoints optimal conditions .

Q. How to resolve contradictions in biological activity data across studies?

- Assay validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MTT vs. ATP-based viability assays) .

- SAR analysis : Compare analogs to isolate structural contributors (e.g., furan substitution enhances antimicrobial activity but reduces solubility) .

- Meta-analysis : Pool data from multiple studies to identify trends, using tools like RevMan for heterogeneity testing .

Q. What strategies mitigate stability issues during storage?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways (e.g., ester hydrolysis) .

- Stabilizers : Add antioxidants (BHT) or store in amber vials under inert gas (N₂) to prevent oxidation .

- Analytical monitoring : Use HPLC-DAD to track degradation products over time .

Methodological Resources

- Synthetic protocols : Detailed in , and 14.

- Computational tools : AutoDock Vina for docking, GROMACS for MD .

- Analytical standards : USP guidelines for HPLC validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.